In Vitro Antiviral Potency: BMS-585248 vs. BMS-488043 in MT-2 Cells
In a direct head-to-head comparison of in vitro antiviral activity using MT-2 cells infected with HIV-1 BRU (X4-tropic), BMS-585248 demonstrated a 50% effective concentration (EC50) of 0.8 nM [1]. In contrast, the first-generation clinical candidate BMS-488043 exhibited an EC50 of approximately 36.5 nM against a similar HIV-1 subtype B laboratory strain [2]. This represents a 45-fold improvement in potency for BMS-585248.
| Evidence Dimension | In vitro antiviral activity (EC50) |
|---|---|
| Target Compound Data | 0.8 nM (HIV-1 BRU, MT-2 cells) |
| Comparator Or Baseline | BMS-488043: 36.5 nM (HIV-1 subtype B laboratory strain, median EC50) |
| Quantified Difference | BMS-585248 is 45.6-fold more potent (36.5 nM / 0.8 nM) |
| Conditions | MT-2 cell line infected with HIV-1 BRU (BMS-585248) vs. HIV-1 subtype B laboratory strains (BMS-488043); 4-5 days incubation, reverse transcriptase assay |
Why This Matters
Sub-nanomolar potency allows for lower effective concentrations in vitro, reducing the risk of off-target effects and enabling more robust antiviral studies.
- [1] MedChemExpress. BMS-585248 Biological Activity (EC50 data). View Source
- [2] Nettles RE, et al. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects. Antimicrob Agents Chemother. 2011 Feb;55(2):722-8. View Source
